molecular formula C11H12F2N2O3 B11856551 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane CAS No. 918137-44-7

4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane

Cat. No.: B11856551
CAS No.: 918137-44-7
M. Wt: 258.22 g/mol
InChI Key: QCGMHLGEPHURDQ-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a difluoro-nitrophenyl group attached to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,6-difluoro-4-nitrophenol with an appropriate oxazepane precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The difluoro groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of oxides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazepane ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Difluoro-4-nitrophenyl)morpholine
  • 2,6-Difluoro-4-nitrophenol
  • 2,6-Difluoro-4-nitroaniline

Uniqueness

4-(2,6-Difluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the presence of the oxazepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918137-44-7

Molecular Formula

C11H12F2N2O3

Molecular Weight

258.22 g/mol

IUPAC Name

4-(2,6-difluoro-4-nitrophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H12F2N2O3/c12-9-6-8(15(16)17)7-10(13)11(9)14-2-1-4-18-5-3-14/h6-7H,1-5H2

InChI Key

QCGMHLGEPHURDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

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